molecular formula C23H16F3NO5 B13573216 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethoxy)benzoic acid

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethoxy)benzoic acid

Cat. No.: B13573216
M. Wt: 443.4 g/mol
InChI Key: KPJBWPOFSSCYNE-UHFFFAOYSA-N
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Description

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethoxy)benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethoxy)benzoic acid typically involves the protection of the amino group using the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, peptides, and various intermediates used in further synthetic applications .

Scientific Research Applications

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethoxy)benzoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The primary mechanism of action for 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethoxy)benzoic acid involves the protection of amino groups during chemical synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and subsequent reactions. This selective protection and deprotection are crucial for the stepwise synthesis of complex molecules like peptides .

Comparison with Similar Compounds

Similar Compounds

  • 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propyl Methanesulfonate
  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic Acid

Uniqueness

Compared to similar compounds, 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethoxy)benzoic acid is unique due to the presence of the trifluoromethoxy group, which can impart different chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where such properties are desired .

Properties

Molecular Formula

C23H16F3NO5

Molecular Weight

443.4 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C23H16F3NO5/c24-23(25,26)32-20-10-9-13(21(28)29)11-19(20)27-22(30)31-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,27,30)(H,28,29)

InChI Key

KPJBWPOFSSCYNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)C(=O)O)OC(F)(F)F

Origin of Product

United States

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